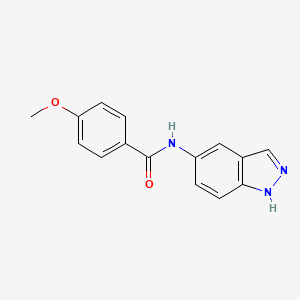

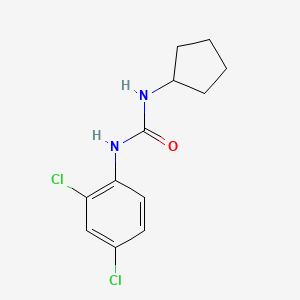

N-1H-indazol-5-yl-4-methoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-1H-indazol-5-yl-4-methoxybenzamide" involves several innovative methods, including catalyzed annulation reactions that afford various derivatives with moderate to excellent yields. For instance, a [Cp*Rh(III)]-catalyzed annulation process has been developed, demonstrating the chemical flexibility and functional group tolerance of these synthesis pathways, leading to the production of 2-aryl quinazolin-4(3H)-one derivatives from N-methoxybenzamide and 1,4,2-bisoxazol-5-one (Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of "this compound" and its derivatives can be complex, involving various crystalline forms and molecular interactions. Studies have detailed the crystal and molecular structures, such as the report on 2-(4-methoxybenzyl)-4-nitro-2H-indazole, providing insights into the triclinic space group and unit cell parameters, highlighting the structural intricacies of these compounds (Ebert et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "this compound" derivatives are notable for their chemodiversity and the strategic functionalization of the core structure. Rhodium(III)-catalyzed chemodivergent annulations represent a key method for generating a wide array of derivatives, demonstrating the compound's versatility in chemical synthesis and the potential for further functional group modifications (Xu et al., 2018).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Antibacterial and Antifungal Screening : Compounds related to N-1H-indazol-5-yl-4-methoxybenzamide have been investigated for their potential in treating microbial diseases, particularly bacterial and fungal infections. A study by Desai et al. (2013) focused on the synthesis and screening of such compounds, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria, as well as several strains of fungi (Desai, Rajpara, & Joshi, 2013).

Novel Antibacterial Agents : Research by Bi et al. (2018) identified 3-Methoxybenzamide (3-MBA) derivatives, closely related to this compound, as new and potent antibacterial agents targeting the bacterial cell division protein FtsZ (Bi, Ji, Venter, Liu, Semple, & Ma, 2018).

Synthesis and Antifungal Activity : A study by Raffa et al. (2002) explored the antifungal activity of N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides, revealing significant activities toward certain phytopathogenic fungal strains (Raffa, Daidone, Plescia, Schillaci, Maggio, & Torta, 2002).

Drug Discovery and Chemical Synthesis

Catalytic Annulation in Chemical Synthesis : Xiong et al. (2018) developed a catalytic annulation process involving N-methoxybenzamide, which is structurally similar to this compound. This process is significant in the synthesis of various chemical compounds (Xiong, Xu, Sun, & Cheng, 2018).

Rhodium-Catalyzed Chemodivergent Annulations : Another study by Xu, Zheng, Yang, & Li (2018) highlights the use of Rhodium-catalyzed C-H activation in chemical synthesis, utilizing compounds structurally similar to this compound (Xu, Zheng, Yang, & Li, 2018).

Synthesis of Indazole Derivatives : The synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes, as explored by Wang & Li (2016), is another chemical process where compounds related to this compound play a key role (Wang & Li, 2016).

Direcciones Futuras

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that “N-1H-indazol-5-yl-4-methoxybenzamide” could potentially be a subject of future research in drug discovery and development.

Mecanismo De Acción

Target of Action

N-(1H-indazol-5-yl)-4-methoxybenzamide, also known as N-1H-indazol-5-yl-4-methoxybenzamide, primarily targets the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

It is known that indazole derivatives can act as potent inhibitors of certain enzymes . For instance, some indazole derivatives have been found to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression .

Biochemical Pathways

Given its potential role as an hdac inhibitor, it may affect the acetylation state of histones, thereby influencing gene expression . This could have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

If it acts as an hdac inhibitor, it could potentially alter gene expression and affect various cellular processes . For instance, HDAC inhibitors have been shown to have anti-inflammatory, neuroprotective, and anticancer effects .

Propiedades

IUPAC Name |

N-(1H-indazol-5-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-13-5-2-10(3-6-13)15(19)17-12-4-7-14-11(8-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNZVQXPSOUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289770 | |

| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

710329-45-6 | |

| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710329-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4423894.png)

![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)

![2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B4423937.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4423945.png)

![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)

![N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)